4-(3,5-Dibromopyridin-2-yl)morpholine

Descripción

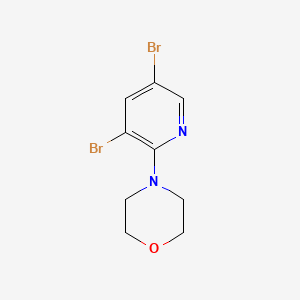

4-(3,5-Dibromopyridin-2-yl)morpholine (CAS: 1259313-58-0) is a brominated pyridine derivative featuring a morpholine ring attached to the pyridine core at the 2-position.

Structure

2D Structure

Propiedades

IUPAC Name |

4-(3,5-dibromopyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10Br2N2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFPQAQCDPWWXTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dibromopyridin-2-yl)morpholine typically involves the bromination of pyridine derivatives followed by the introduction of the morpholine ring. One common method includes the reaction of 3,5-dibromopyridine with morpholine under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques to meet industrial standards .

Análisis De Reacciones Químicas

Types of Reactions

4-(3,5-Dibromopyridin-2-yl)morpholine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as DMF or DMSO at elevated temperatures.

Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are used under controlled conditions.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly used in coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Organic Synthesis

The compound serves as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, enabling the creation of complex molecules for research and development purposes. It can be utilized in the synthesis of pharmaceuticals and agrochemicals, where modifications can lead to compounds with enhanced biological activity.

2. Biological Activity

Research has indicated that 4-(3,5-Dibromopyridin-2-yl)morpholine exhibits significant biological activities:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, including protein kinases, which are crucial in regulating cellular processes. This inhibition can disrupt signaling pathways that are often dysregulated in cancer cells.

- Anticancer Activity : In vitro studies demonstrate its potential as an anticancer agent. The compound has been tested against various cancer cell lines, showing significant growth inhibition and induction of apoptosis.

| Cell Line | IC₅₀ (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 12.5 | Growth inhibition |

| MCF-7 (Breast Cancer) | 15.0 | Apoptosis induction |

| HeLa (Cervical Cancer) | 10.0 | Cell cycle arrest |

3. Antimicrobial Properties

The compound also displays antimicrobial properties against various bacterial strains and fungi:

| Bacterial Strain | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 25 | Effective against MRSA |

| Escherichia coli | 50 | Moderate inhibition |

| Candida albicans | 12.5 | Antifungal activity |

Case Studies

1. Inhibition of Cancer Cell Growth

A study investigated the effects of this compound on different cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation across all tested lines, with significant apoptosis observed in MCF-7 cells at concentrations above 10 µM. This highlights the compound's potential as a therapeutic agent in cancer treatment.

2. Antibacterial Efficacy

Another investigation focused on the antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated minimum inhibitory concentration (MIC) values comparable to standard antibiotics, indicating its potential as a novel antimicrobial agent.

Mecanismo De Acción

The mechanism of action of 4-(3,5-Dibromopyridin-2-yl)morpholine depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the structure of the derivatives formed and their intended use .

Comparación Con Compuestos Similares

Substituent Position and Electronic Effects

The position and number of bromine atoms on the pyridine ring significantly alter physicochemical properties. For example:

- 4-(5-Bromo-2-pyridyl)morpholine (CAS: 864866-49-9, similarity: 0.90) differs only in the absence of a bromine atom at the 3-position. The reduced steric hindrance and electronic deactivation in this mono-brominated analog may enhance solubility compared to the dibromo derivative .

Heterocyclic Core Variations

Replacing pyridine with other aromatic systems modifies molecular interactions:

- 4-(6-Bromoquinolin-2-yl)morpholine (CAS: 364794-56-9, similarity: 0.87) incorporates a quinoline ring, extending π-conjugation. This increases molecular weight and lipophilicity, which could impact bioavailability .

- VPC-14449 (4-(4-(2,4-dibromo-1H-imidazol-1-yl)thiazol-2-yl)morpholine) features a dibromoimidazole-thiazole scaffold. The corrected structure (2,4-dibromo substitution) demonstrates how halogen positioning on heterocycles affects spectroscopic profiles and biological activity, as seen in NMR discrepancies between synthesized batches .

Functional Group Modifications

Substituents other than bromine introduce distinct electronic properties:

- 4-(6-Nitro-3-pyridyl)morpholine (EP 3858835 A1) replaces bromine with a nitro group, a stronger electron-withdrawing moiety. This enhances electrophilicity, making the compound more reactive in reduction or coupling reactions .

- 5-Bromo-N-(2-morpholinoethyl)pyridin-2-amine (CAS: 54231-38-8, similarity: 0.86) substitutes the direct morpholine-pyridine linkage with a morpholinoethylamine side chain, altering spatial geometry and hydrogen-bonding capacity .

Data Table: Key Structural and Similarity Comparisons

| Compound Name | CAS Number | Bromine Positions | Core Structure | Similarity Score | Key Distinguishing Feature |

|---|---|---|---|---|---|

| 4-(3,5-Dibromopyridin-2-yl)morpholine | 1259313-58-0 | 3,5 | Pyridine | 0.83 | Dual bromine substitution |

| 4-(5-Bromo-2-pyridyl)morpholine | 864866-49-9 | 5 | Pyridine | 0.90 | Single bromine at 5-position |

| 4-(6-Bromoquinolin-2-yl)morpholine | 364794-56-9 | 6 | Quinoline | 0.87 | Extended aromatic system |

| VPC-14449 | N/A | 2,4 (imidazole) | Imidazole-thiazole | N/A | Dual heterocyclic rings |

| 4-(6-Nitro-3-pyridyl)morpholine | N/A | None | Pyridine | N/A | Nitro substituent |

Research Findings and Implications

- Synthetic Challenges : Structural misassignments, as observed in VPC-14449’s initial reporting (4,5-dibromo vs. corrected 2,4-dibromo), underscore the importance of rigorous spectroscopic validation for brominated compounds .

- Material Science Applications: The electron-deficient pyridine core in this compound could serve as a ligand in catalytic systems or a monomer in conjugated polymers.

Actividad Biológica

4-(3,5-Dibromopyridin-2-yl)morpholine is a compound that has garnered attention for its potential biological activity, particularly in the context of medicinal chemistry and pharmacology. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

- Molecular Formula : C₉H₁₀Br₂N₂O

- CAS Number : 1259313-58-0

- Melting Point : 102–104 °C

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the proliferation of various cancer cell lines by disrupting critical signaling pathways.

- Enzyme Inhibition : The compound shows potential as an enzyme inhibitor, particularly against protein kinases involved in cellular growth and division.

- Antimicrobial Properties : There is emerging evidence that it may possess antimicrobial activity against specific bacterial strains.

The mechanisms through which this compound exerts its effects include:

- Enzyme Binding : The compound binds to the active sites of target enzymes, inhibiting their function and thereby modulating cellular processes.

- Signaling Pathway Disruption : By interfering with key signaling pathways, it can alter cell cycle progression and induce apoptosis in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Anticancer | Inhibition of cell proliferation | |

| Enzyme Inhibition | Inhibition of protein kinases | |

| Antimicrobial | Activity against specific bacterial strains |

Table 2: Case Studies on Anticancer Activity

| Study Reference | Cancer Cell Line | IC50 (µM) | Outcome |

|---|---|---|---|

| Ambhore et al. (2019) | HeLa (Cervical Cancer) | 0.05 | Significant inhibition observed |

| Bhalerao et al. (2017) | MCF-7 (Breast Cancer) | 0.22 | Moderate inhibition |

| Xu et al. (2020) | A549 (Lung Cancer) | 1.56 | Promising results for further investigation |

Case Studies

-

Anticancer Efficacy

- A study by Ambhore et al. demonstrated that this compound effectively inhibited the growth of HeLa cells with an IC50 value of 0.05 µM, indicating strong potential as an anticancer agent.

- Bhalerao et al. reported moderate inhibition in MCF-7 breast cancer cells at an IC50 of 0.22 µM, suggesting varying efficacy across different cancer types.

-

Enzyme Inhibition

- Research has indicated that the compound acts as a potent inhibitor of specific protein kinases involved in cell signaling pathways crucial for cancer progression and survival. This inhibition leads to reduced phosphorylation of target proteins, thereby affecting downstream signaling cascades.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 4-(3,5-Dibromopyridin-2-yl)morpholine, and how can reaction conditions be optimized for high yield?

- Methodological Answer :

- Step 1 : Brominate 4-methylpyridine at positions 3 and 5 using bromine in fuming sulfuric acid (H₂SO₄) under reflux. This mirrors methods for synthesizing 2-amino-3,5-dibromo-4-methylpyridine, where stoichiometric control of Br₂ and reaction time are critical .

- Step 2 : Introduce the morpholine moiety via nucleophilic aromatic substitution (SNAr) or transition-metal-catalyzed coupling. For SNAr, use a polar aprotic solvent (e.g., DMF) and elevated temperatures (80–120°C).

- Optimization : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Yield improvements (e.g., 54% in analogous reactions ) can be achieved by adjusting catalyst loadings (e.g., CuI for coupling) or using microwave-assisted synthesis.

Q. Which spectroscopic methods are most effective for characterizing this compound, and what key spectral features should researchers anticipate?

- Methodological Answer :

- ¹H/¹³C NMR : Expect downfield shifts for pyridine protons (δ 8.5–9.0 ppm) due to electron-withdrawing Br and morpholine groups. Morpholine’s CH₂ groups appear as a triplet (δ 3.5–3.7 ppm) .

- Mass Spectrometry (HRMS) : Look for molecular ion peaks at m/z 347.93 (C₉H₉Br₂N₂O⁺). Fragmentation patterns should confirm Br isotopes (1:2:1 ratio for dibromo species).

- IR Spectroscopy : Morpholine’s C-O-C asymmetric stretching (~1120 cm⁻¹) and pyridine ring vibrations (~1600 cm⁻¹) .

Q. What are the critical storage and handling protocols for this compound to ensure compound stability during experimental workflows?

- Methodological Answer :

- Storage : Store at 2–8°C in airtight, light-resistant containers under inert gas (N₂/Ar) to prevent hydrolysis or oxidation .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid exposure to moisture or strong bases, which may degrade the morpholine ring. Safety protocols from analogous bromopyridine SDS recommend immediate washing with water upon contact .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields when synthesizing this compound under varying catalytic conditions?

- Methodological Answer :

- Design of Experiments (DoE) : Systematically vary catalysts (e.g., Pd vs. Cu), solvents (DMF vs. THF), and temperatures. Compare yields with literature benchmarks (e.g., 54% for dibromopyridine derivatives ).

- Kinetic Profiling : Use in-situ FTIR or Raman spectroscopy to monitor intermediate formation. Low yields may stem from incomplete bromination or side reactions (e.g., debromination).

Q. What mechanistic insights explain the regioselectivity observed during electrophilic substitution reactions on the pyridine ring of this compound derivatives?

- Methodological Answer :

- Computational Modeling : Density Functional Theory (DFT) calculations predict electron-deficient regions due to Br and morpholine substituents. Electrophiles (e.g., NO₂⁺) favor positions para to Br.

- Experimental Validation : Synthesize derivatives (e.g., nitration products) and characterize regiochemistry via X-ray crystallography or NOE NMR .

Q. What strategies are effective for analyzing and mitigating decomposition pathways of this compound under ambient and reaction conditions?

- Methodological Answer :

- Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 4 weeks). Analyze degradants via LC-MS; common pathways include morpholine ring hydrolysis or Br loss.

- Mitigation : Add stabilizers (e.g., BHT for radical scavenging) or use anhydrous reaction conditions .

Q. How can advanced crystallographic techniques be applied to resolve structural ambiguities in this compound complexes observed in X-ray diffraction studies?

- Methodological Answer :

- High-Resolution X-ray : Collect data at 100 K to reduce thermal motion. Resolve disorder in morpholine substituents using SHELXL refinement.

- Complementary Techniques : Pair with solid-state NMR to confirm hydrogen bonding or polymorphism.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.